BenchChemオンラインストアへようこそ!

3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide

Medicinal Chemistry Physicochemical Profiling Drug Design

3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide (CAS 18963-26-3) is a synthetic heterocyclic compound belonging to the benzisothiazole 1,1-dioxide class. It is characterized by a 2,3-dihydro-1,2-benzothiazole core featuring a unique quaternary carbon center at the C3 position, substituted with both ethoxy and phenyl groups, a structural motif that distinguishes it from simpler in-class analogs.

Molecular Formula C16H17NO3S
Molecular Weight 303.4 g/mol
CAS No. 18963-26-3
Cat. No. B13746137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide
CAS18963-26-3
Molecular FormulaC16H17NO3S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCCOC1(C2=CC=CC=C2S(=O)(=O)N1C)C3=CC=CC=C3
InChIInChI=1S/C16H17NO3S/c1-3-20-16(13-9-5-4-6-10-13)14-11-7-8-12-15(14)21(18,19)17(16)2/h4-12H,3H2,1-2H3
InChIKeyWSDAYLUWMKTDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide (CAS 18963-26-3): A Structurally Distinct Benzisothiazole Dioxide for Targeted Research Procurement


3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide (CAS 18963-26-3) is a synthetic heterocyclic compound belonging to the benzisothiazole 1,1-dioxide class. It is characterized by a 2,3-dihydro-1,2-benzothiazole core featuring a unique quaternary carbon center at the C3 position, substituted with both ethoxy and phenyl groups, a structural motif that distinguishes it from simpler in-class analogs [1]. This compound serves as a key derivative in the structure-activity relationship (SAR) exploration of benzisothiazole dioxides, a class investigated for HIV reverse transcriptase inhibition and other biological applications [2].

Why 3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide Cannot Be Trivially Substituted


Direct substitution of 3-ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide with simpler benzisothiazole dioxides, such as the des-ethoxy lead compound, is not scientifically valid. The C3-ethoxy substituent fundamentally alters the molecule's physicochemical profile, introducing a quaternary center that modifies shape, lipophilicity, and hydrogen bond acceptor capacity [1]. In the context of the known HIV reverse transcriptase inhibitor pharmacophore, SAR studies have established that modifications at the C3 position of the benzisothiazole dioxide scaffold cause a spectrum of varying biological activities [2]. This evidence confirms that bioisosteric or structural changes cannot be assumed to be equivalent without specific quantitative validation.

Quantitative Differential Evidence for 3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide: Physicochemical and Structural Comparisons


Increased Lipophilicity (XLogP3) of 3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide Compared to the Des-Ethoxy Analog

The target compound exhibits enhanced lipophilicity compared to its direct des-ethoxy analog, (S)-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide (CAS 256220-98-1). Computed values indicate a higher XLogP3 for the target molecule, which is a key parameter for predicting membrane permeability and oral absorption [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Enhanced Hydrogen Bond Acceptor (HBA) Capacity of 3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide Over the Parent Lead

The introduction of the 3-ethoxy group increases the total number of hydrogen bond acceptors (HBA) from 3 to 4, relative to the des-ethoxy inhibitor. This modification provides an additional interaction site that can influence target binding and off-target promiscuity profiles [1].

Computational Chemistry Structure-Activity Relationship Target Binding

Structural Differentiation: Quaternary C3 Carbon in 3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide vs. Secondary Carbon in Analogs

The target compound features a tetrahedral, quaternary carbon at the C3 position (substituted with OEt, Ph, and the ring system), which is absent in major comparator analogs like the HIV RT inhibitor lead (NSC 108406) and the unsaturated analog 2-methyl-3-phenyl-3H-1,2-benzothiazole 1,1-dioxide (CAS 15448-92-7) [1]. This structural feature restricts conformational flexibility, potentially leading to a unique entropic binding profile.

Organic Chemistry Stereochemistry Scaffold Hopping

Key Research Application Scenarios for 3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide Based on Quantitative Evidence


Advanced SAR Probe for HIV Reverse Transcriptase Pharmacophore Refinement

This compound serves as a specific SAR probe to investigate the steric and electronic effects at the C3 position of benzisothiazole dioxide-based HIV reverse transcriptase inhibitors. The documented structural shift from a secondary (NSC 108406) to a quaternary carbon center at C3 allows researchers to deconvolute the role of shape, lipophilicity (quantified by the +0.2 XLogP3 difference), and hydrogen bonding capacity in target binding [1]. Its use is critical for moving beyond the known SAR of simple C3-substitution established in prior academic work [2].

Calibration Standard for Physicochemical Property Prediction Models

The compound's well-defined computed properties (XLogP3=2.5, HBA=4, 3 rotatable bonds) and its unique structural features make it suitable as a calibration standard for computational models predicting partition coefficients and solubility. Its high boiling point (437.2°C) and density (1.32 g/cm³) provide additional validation points for cheminformatic algorithms, offering a more complex challenge than its simpler analogs [1].

Evaluating Lipophilicity-Driven Pharmacokinetic Profiles in Early-Stage Drug Discovery

Procurement of this compound is warranted when a medicinal chemistry program aims to systematically study the impact of increased lipophilicity on pharmacokinetic parameters like membrane permeability and metabolic clearance. The direct comparison against the less lipophilic des-ethoxy analog (XLogP3=2.3 vs 2.5) provides a matched-pair analysis framework to isolate the effect of the ethoxy modification without altering the core scaffold [1].

Quote Request

Request a Quote for 3-Ethoxy-2-methyl-3-phenyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.